2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid

説明

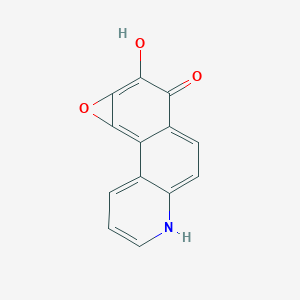

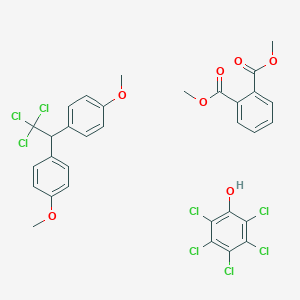

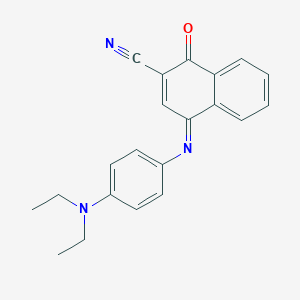

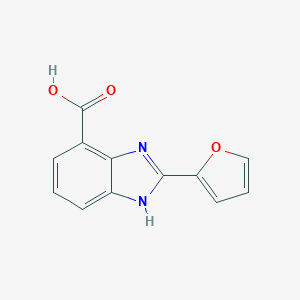

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid is a complex organic compound. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This compound also contains a furan ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-(furan-2-yl)-1-(piperidine-4-yl)-1H-benzo[d]imidazole derivatives involves the use of sodium dithionate and HATU reagent . Another method involves the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a benzimidazole group attached to a furan ring. The benzimidazole group is a bicyclic compound made up of fused benzene and imidazole rings . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis

The reactivity of similar compounds has been studied. For example, 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole was found to be reactive towards electrophiles . Additionally, furan platform chemicals have been shown to be versatile in a variety of reactions .科学的研究の応用

Antibacterial Activity

Furan derivatives, including this compound, have been explored for their potential antibacterial properties . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs. These compounds have shown good antimicrobial activity against yeast-like fungi Candida albicans .

Antimicrobial Research

The compound has been used in antimicrobial research. It has shown to suppress Escherichia coli and Staphylococcus aureus . This makes it a potential candidate for the development of new antimicrobial compounds.

Medicinal Chemistry

In the realm of medicinal chemistry, furan derivatives have taken on a special position . Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents .

Organic Chemistry

The compound offers a wide range of prospects in the field of organic chemistry due to the numerous methods by which furans derivatives can be made as well as their numerous structural reactions .

Synthesis of Triazole-Thiol Derivatives

2-(Furan-2-yl)-2-oxoacetic acid is involved in the synthesis of various triazole-thiol derivatives. These compounds, derived from furan-2-carboxylic acid hydrazide, have potential applications in pharmaceuticals and chemical research.

Drug Resistance Research

The rise in drug resistance to clinically utilized anti-infectives has created an urgent need to find new antimicrobial compounds with distinct mechanisms of action . This compound, being a furan derivative, could potentially be used in this research area.

作用機序

Target of Action

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid primarily targets bacterial enzymes and proteins involved in essential cellular processes. These targets often include DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription in bacteria . By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.

Mode of Action

The compound interacts with its targets by binding to the active sites of DNA gyrase and topoisomerase IV. This binding inhibits the enzymes’ ability to introduce negative supercoils into DNA, which is necessary for DNA replication and transcription . The inhibition results in the accumulation of DNA breaks and ultimately leads to bacterial cell death.

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV affects several biochemical pathways, primarily those involved in DNA replication, transcription, and repair. The disruption of these pathways leads to the accumulation of DNA damage, triggering the bacterial SOS response, which is a global response to DNA damage. This response can lead to cell cycle arrest and apoptosis .

Result of Action

At the molecular level, the action of 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid results in the inhibition of bacterial DNA replication and transcription. This leads to the accumulation of DNA damage and the activation of the bacterial SOS response. At the cellular level, these effects result in cell cycle arrest and apoptosis, effectively killing the bacterial cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid. For instance, the compound is more stable and effective at physiological pH and temperature. The presence of certain ions or other compounds can either enhance or inhibit its activity by affecting its binding to the target enzymes .

特性

IUPAC Name |

2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(16)7-3-1-4-8-10(7)14-11(13-8)9-5-2-6-17-9/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIHCVZPLGUTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=CO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587666 | |

| Record name | 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

CAS RN |

124340-76-7 | |

| Record name | 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。